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Abstract
CH7233163 is a novel, orally bioavailable, non-covalent, ATP-competitive inhibitor of the

epidermal growth factor receptor (EGFR) tyrosine kinase. It has demonstrated potent and

selective activity against EGFR mutations that confer resistance to third-generation inhibitors

like osimertinib, particularly the challenging Del19/T790M/C797S and L858R/T790M/C797S

triple mutations. This document provides a comprehensive overview of the chemical structure,

mechanism of action, preclinical data, and relevant experimental protocols for CH7233163,

positioning it as a promising therapeutic agent for non-small cell lung cancer (NSCLC) patients

who have developed resistance to current standard-of-care treatments.

Chemical Structure and Properties
CH7233163 is a complex heterocyclic molecule designed for high-affinity binding to the ATP-

binding pocket of mutant EGFR.
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Identifier Value

IUPAC Name

5-(4-(cyclopropanesulfonyl)-1H-pyrazol-1-yl)-N-

(5-((4-(dimethylamino)piperidin-1-yl)methyl)-1-

isopropyl-2-oxo-1,2-dihydroquinolin-6-yl)pyrazin-

2-amine

Molecular Formula C31H34F3N9O3S

Molecular Weight 669.72 g/mol

SMILES String

CN(CC1)CCN1C2=CC3=C(C(OCC(F)

(F)F)=C2)C4=CN=C(NC5=CC=NC(C6=CN(S(=

O)(C7CC7)=O)N=C6)=N5)C=C4N3C(C)C[1]

CAS Registry No. 2923365-71-1

Figure 1: Chemical Structure of CH7233163 CH7233163 Chemical Structure

Mechanism of Action and Signaling Pathway
CH7233163 functions as an ATP-competitive inhibitor, binding non-covalently to the kinase

domain of EGFR.[2][3] This is particularly significant in the context of the C797S mutation,

which renders covalent inhibitors like osimertinib ineffective by removing the cysteine residue

required for irreversible binding. Crystal structure analyses have revealed that CH7233163
stabilizes the αC-helix-in conformation of the EGFR kinase domain, a feature that contributes

to its potent inhibitory activity and selectivity for mutant forms of the receptor over wild-type

(WT) EGFR.[4][5]

By blocking the ATP-binding site, CH7233163 prevents the autophosphorylation of the EGFR

kinase domain. This, in turn, inhibits the activation of downstream pro-survival signaling

cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which

are critical for tumor cell proliferation, survival, and metastasis.[3][6]
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Mechanism of CH7233163 Action on the EGFR Signaling Pathway.

Preclinical Efficacy Data
The preclinical activity of CH7233163 has been extensively evaluated in both biochemical and

cell-based assays, as well as in in vivo xenograft models. The data consistently demonstrates

potent inhibition of clinically relevant EGFR mutations.

In Vitro Kinase Inhibition
The inhibitory activity of CH7233163 was assessed against various recombinant EGFR kinase

domains using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based

assay.
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EGFR Mutant
CH7233163 IC50
(nmol/L)

Osimertinib IC50
(nmol/L)

EAI-045 IC50
(nmol/L)

Del19/T790M/C797S 0.28 >1,000 >1,000

L858R/T790M/C797S 0.25 >1,000 >1,000

Del19/T790M 0.45 0.20 >1,000

L858R/T790M 0.23 0.13 >1,000

Del19 0.44 0.23 >1,000

L858R 0.21 0.48 >1,000

Wild-Type (WT) 5.7 12 >1,000

Data sourced from Kashima K, et al. Mol Cancer Ther. 2020.[4]

Cellular Antiproliferative Activity
The antiproliferative effects of CH7233163 were measured in NIH3T3 cells engineered to

express various EGFR mutations.

Cell Line (EGFR
Mutant)

CH7233163 IC50
(nmol/L)

Osimertinib IC50
(nmol/L)

EAI-045 IC50
(nmol/L)

Del19/T790M/C797S_

NIH3T3
20 >1,000 >1,000

L858R/T790M/C797S

_NIH3T3
45 >1,000 >1,000

A431 (WT-EGFR

overexpressing)
480 730 >1,000

Data sourced from Kashima K, et al. Mol Cancer Ther. 2020.[4]

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.imrpress.com/journal/FBS/3/2/10.2741/S168
https://www.benchchem.com/product/b10857791?utm_src=pdf-body
https://www.imrpress.com/journal/FBS/3/2/10.2741/S168
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are summaries of the key experimental methodologies used in the preclinical

evaluation of CH7233163, as described in the primary literature.[4][7]

TR-FRET-Based EGFR Biochemical Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds

against recombinant EGFR kinase domains.

Procedure:

Recombinant EGFR kinase domains (mutant or wild-type) were incubated with varying

concentrations of CH7233163, a biotinylated peptide substrate, and ATP in a kinase

reaction buffer.

The reaction was allowed to proceed for a specified time at room temperature.

The reaction was stopped by the addition of a termination buffer containing EDTA.

A detection solution containing europium-labeled anti-phosphotyrosine antibody and

streptavidin-allophycocyanin (APC) was added.

After incubation, the TR-FRET signal was measured using a suitable plate reader. The

signal is proportional to the extent of substrate phosphorylation.

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic

equation.

Cell Viability Assay
Objective: To measure the antiproliferative activity of CH7233163 in cells expressing specific

EGFR mutations.

Procedure:

Engineered NIH3T3 cells or other relevant cell lines were seeded in 96-well plates and

allowed to adhere overnight.

Cells were treated with a serial dilution of CH7233163 or control compounds for 72 hours.
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Cell viability was assessed using a reagent such as CellTiter-Glo®, which measures

intracellular ATP levels as an indicator of metabolically active cells.

Luminescence was measured with a plate reader.

IC50 values were determined from the resulting dose-response curves.

Western Blotting for EGFR Pathway Inhibition
Objective: To confirm the inhibition of EGFR phosphorylation and downstream signaling in a

cellular context.

Procedure:

Cells were treated with various concentrations of CH7233163 or DMSO (vehicle control)

for a specified duration (e.g., 6 hours).

Following treatment, cells were lysed in a buffer containing protease and phosphatase

inhibitors.

Protein concentrations of the lysates were determined using a BCA assay.

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF

membrane.

Membranes were blocked and then incubated with primary antibodies against phospho-

EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2.

After washing, membranes were incubated with appropriate HRP-conjugated secondary

antibodies.

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection

system.

Mouse Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of CH7233163.
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Procedure:

Female immunodeficient mice (e.g., BALB/c nude) were subcutaneously inoculated with

tumor cells expressing the target EGFR mutations.

When tumors reached a predetermined volume, mice were randomized into treatment and

vehicle control groups.

CH7233163 was formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and

administered orally once daily.

Tumor volume and body weight were measured regularly throughout the study.

Efficacy was determined by comparing the tumor growth in the treatment groups to the

vehicle control group.

Conclusion
CH7233163 is a potent, fourth-generation EGFR inhibitor with a promising preclinical profile. Its

ability to non-covalently inhibit EGFR, including the osimertinib-resistant C797S triple mutant,

addresses a critical unmet need in the treatment of NSCLC. The robust in vitro and in vivo data

suggest that CH7233163 has the potential to become an effective therapy for patients whose

disease has progressed on third-generation EGFR TKIs. Further clinical development is

warranted to establish its safety and efficacy in human subjects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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